

Methyl 4-Chlorobenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

Cat. No.: B193341

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CAS Number: 1126-46-1

This in-depth technical guide provides a comprehensive overview of **methyl 4-chlorobenzoate**, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, along with detailed experimental protocols and safety information.

Chemical and Physical Properties

Methyl 4-chlorobenzoate is a white solid at room temperature.^[1] It is an ester of 4-chlorobenzoic acid and methanol. Key quantitative data regarding its properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	1126-46-1	[2]
Molecular Formula	C ₈ H ₇ ClO ₂	[3]
Molecular Weight	170.59 g/mol	[2]
Appearance	White to off-white solid	[3]
Melting Point	42-44 °C	[2][4]
Boiling Point	136-137 °C at 10 mmHg	[4]
Flash Point	107 °C (224.6 °F) - closed cup	[2]
Density	1.382 g/cm ³	[4]
Vapor Pressure	0.1 mmHg at 25 °C (estimated)	[5]

Table 2: Solubility and Spectroscopic Data

Property	Value	Reference
Water Solubility	216.3 mg/L at 25 °C (estimated)	[5]
Solubility in Organic Solvents	Soluble in chloroform and methanol (slightly)	[3]
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.91 (s, 3H)	
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	166.3, 139.4, 130.9, 128.7, 128.6, 52.3	
Major IR Peaks (cm ⁻¹)		

Synthesis of Methyl 4-Chlorobenzoate

The most common laboratory synthesis of **methyl 4-chlorobenzoate** is through the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **methyl 4-chlorobenzoate** from 4-chlorobenzoic acid and methanol using sulfuric acid as a catalyst.^[6]

Materials:

- 4-Chlorobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
- With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.
- Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Allow the reaction mixture to cool to room temperature.
- Pour the mixture into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **methyl 4-chlorobenzoate**.
- The product can be further purified by recrystallization or column chromatography.



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Fischer Esterification Workflow

Key Reactions of Methyl 4-Chlorobenzoate

Methyl 4-chlorobenzoate is a versatile intermediate that participates in several important chemical transformations, primarily involving the reactivity of the aryl chloride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. **Methyl 4-chlorobenzoate** can be coupled with various boronic acids to synthesize biphenyl derivatives.

[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **methyl 4-chlorobenzoate** with phenylboronic acid.^{[7][8]}

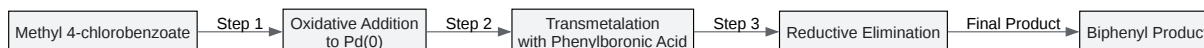
Materials:

- **Methyl 4-chlorobenzoate**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)
- A base (e.g., potassium carbonate (K_2CO_3), potassium phosphate (K_3PO_4))
- Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
- Degassed water
- Schlenk flask or sealed tube
- Standard laboratory glassware for workup and purification

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add **methyl 4-chlorobenzoate** (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq).
- Evacuate and backfill the flask with the inert gas three times.
- Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
- Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the biphenyl product.



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Suzuki-Miyaura Coupling Pathway

Hydrodehalogenation

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. **Methyl 4-chlorobenzoate** can be reduced to methyl benzoate via palladium-catalyzed hydrodehalogenation.[2]

Experimental Protocol: Hydrodehalogenation

This protocol outlines a general procedure for the palladium-catalyzed hydrodehalogenation of **methyl 4-chlorobenzoate** using polymethylhydrosiloxane (PMHS) as the reducing agent.[9]

Materials:

- **Methyl 4-chlorobenzoate**
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Polymethylhydrosiloxane (PMHS)
- Potassium fluoride (KF)
- Tetrahydrofuran (THF)
- Water

- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **methyl 4-chlorobenzoate** (1.0 eq) in THF.
- Add a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).
- Add an aqueous solution of potassium fluoride.
- Add polymethylhydrosiloxane (PMHS) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
- Upon completion, the reaction is worked up by adding a basic solution to hydrolyze excess PMHS, followed by extraction with an organic solvent.
- The organic layer is dried and concentrated to yield methyl benzoate.

Safety and Handling

Methyl 4-chlorobenzoate should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

- Respiratory Protection: Use a NIOSH-approved respirator if dust or vapors are generated.

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

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